molecular formula C5H7NO4 B6236397 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 958795-22-7

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B6236397
CAS No.: 958795-22-7
M. Wt: 145.11 g/mol
InChI Key: UTUCVJYDXFKAKO-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound containing an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under mild conditions . This method is advantageous due to its straightforward approach and good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield oxazolidines with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones.

    Reduction: Substituted oxazolidines.

    Substitution: Functionalized oxazolidines with various substituents.

Scientific Research Applications

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-oxazole-4-carboxylic acid: Similar in structure but with different functional groups.

    4-ethyl-1,3-oxazolidine-2-thione: Contains a thione group instead of a carboxylic acid.

    4-isopropyl-1,3-oxazolidine-2-thione: Another thione derivative with different substituents.

Uniqueness

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxazolidine ring structure is particularly valuable in the synthesis of complex molecules and materials.

Properties

CAS No.

958795-22-7

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

4-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C5H7NO4/c1-5(3(7)8)2-10-4(9)6-5/h2H2,1H3,(H,6,9)(H,7,8)

InChI Key

UTUCVJYDXFKAKO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1)C(=O)O

Purity

95

Origin of Product

United States

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